An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: Physicochemical Properties, Synthesis, and Applications
Abstract
5-Bromobenzo[d]oxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a privileged scaffold, the benzoxazole core is a key component in numerous biologically active molecules. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromobenzo[d]oxazole, its spectroscopic signature, a validated synthetic pathway, and its applications in modern drug discovery.
The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent structural motif in a wide array of pharmacologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow for effective binding to various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties. Notably, benzoxazole derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as modulators of immune checkpoints like PD-1/PD-L1.[1][2] The strategic placement of a bromine atom, as in 5-Bromobenzo[d]oxazole, significantly enhances its utility as a synthetic intermediate, enabling researchers to readily explore chemical space and develop structure-activity relationships (SAR) for targeted drug design.[1][3]
Molecular Structure and Core Properties
The foundational identity of 5-Bromobenzo[d]oxazole is defined by its molecular structure and fundamental chemical properties.
Caption: Molecular structure of 5-Bromobenzo[d]oxazole.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-Bromobenzo[d]oxazole | N/A |
| Synonyms | 5-Bromo-1,3-benzoxazole | [4] |
| CAS Number | 132244-31-6 | [4] |
| Molecular Formula | C₇H₄BrNO | [4] |
| Molecular Weight | 198.02 g/mol |[4] |
Physicochemical Characteristics
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, distribution, and reactivity. The data presented here are derived from predictive models and supplier databases.
Table 2: Physicochemical Data for 5-Bromobenzo[d]oxazole
| Parameter | Value | Source(s) |
|---|---|---|
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 251.2 ± 13.0 °C (Predicted) | [4] |
| Density | 1.710 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | -0.85 ± 0.10 (Predicted) | [4] |
| Flash Point | 105.7 °C | [4] |
| Vapor Pressure | 0.033 mmHg at 25°C | [4] |
| Refractive Index | 1.649 (Predicted) | [4] |
| Solubility | Soluble in organic solvents (ethers, ketones, alcohols) |[4] |
Spectroscopic Profile
While comprehensive, experimentally validated spectral data for 5-Bromobenzo[d]oxazole is not widely available in peer-reviewed literature, its spectroscopic fingerprint can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.5 ppm).
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H at C2: A singlet is predicted to appear furthest downfield (likely δ 8.0-8.2 ppm) due to the deshielding effects of the adjacent oxygen and nitrogen atoms of the oxazole ring.
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H at C7: A doublet is expected (likely δ 7.6-7.8 ppm) due to coupling with the H at C6.
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H at C4: A doublet (or doublet of doublets with small meta-coupling) is expected (likely δ 7.5-7.7 ppm). Its proximity to the bromine atom will influence its chemical shift.
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H at C6: A doublet of doublets is anticipated (likely δ 7.2-7.4 ppm), showing coupling to both H at C7 and H at C4.
-
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¹³C NMR (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals.
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C2: Expected to be the most downfield signal (δ > 150 ppm) due to its position between two heteroatoms.
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C3a and C7a (bridgehead carbons): Predicted to appear in the δ 140-150 ppm range.
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Aromatic Carbons (C4, C5, C6, C7): These signals are expected between δ 110-135 ppm. The carbon bearing the bromine (C5) will have its signal influenced by the heavy atom effect, and its chemical shift is predicted to be in the δ 115-120 ppm range.
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Infrared (IR) Spectroscopy
The IR spectrum provides insight into the functional groups present in the molecule.
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~1610-1580 cm⁻¹: C=N stretching of the oxazole ring.
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~1500-1450 cm⁻¹: Aromatic C=C stretching vibrations.
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~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ether linkage.
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~1100-1000 cm⁻¹: Aromatic in-plane C-H bending.
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~850-800 cm⁻¹: Out-of-plane C-H bending, characteristic of the substitution pattern on the benzene ring.
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~700-550 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, 5-Bromobenzo[d]oxazole would exhibit a characteristic molecular ion peak [M]⁺ cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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Expected [M]⁺: m/z 197
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Expected [M+2]⁺: m/z 199
Key fragmentation pathways would likely involve the loss of Br (m/z 118) and subsequent cleavage of the oxazole ring.
Synthesis and Reactivity
A robust and common method for the synthesis of benzoxazoles is the condensation and subsequent cyclization of an ortho-substituted aminophenol with a one-carbon synthon.
Plausible Synthetic Route
The most direct synthetic pathway to 5-Bromobenzo[d]oxazole starts from the commercially available 2-amino-4-bromophenol. This precursor undergoes a condensation reaction with an orthoester, such as triethyl orthoformate, followed by an acid-catalyzed intramolecular cyclization to yield the final product.
Caption: Synthetic workflow for 5-Bromobenzo[d]oxazole.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for benzoxazole synthesis. Optimization may be required.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq.).
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Reagent Addition: Add triethyl orthoformate (1.5 eq.) to the flask, followed by a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, ~0.05 eq.).
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Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The ethanol byproduct is distilled off during the reaction.
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Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
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Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Final Product: The resulting crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Bromobenzo[d]oxazole.
Applications in Medicinal Chemistry and Drug Discovery
5-Bromobenzo[d]oxazole serves as a pivotal building block for creating libraries of more complex molecules for high-throughput screening and lead optimization. The bromine atom is particularly useful as it allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 5-position of the benzoxazole core, facilitating extensive SAR studies.
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Development of Kinase Inhibitors: As part of larger, more functionalized molecules, the 5-substituted benzoxazole scaffold has been integral in the design of inhibitors for protein kinases like VEGFR-2, which are crucial targets in anti-angiogenic cancer therapies.[1]
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Immuno-oncology: Recent research has identified benzoxazole derivatives as promising dual small-molecule inhibitors that target both the PD-1/PD-L1 and VISTA immune checkpoint pathways, offering a novel strategy to enhance anti-tumor immunity.[2]
Safety, Handling, and Storage
As a laboratory chemical, 5-Bromobenzo[d]oxazole should be handled with appropriate care.
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Hazards: It is classified as harmful if swallowed and causes eye irritation.[4]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to keep it in a dark place to prevent potential degradation.[4]
References
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ChemBK. (2024). 5-BROMOBENZO[D]OXAZOLE. Retrieved from [Link]
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Heterocyclics Inc. (n.d.). 5-Bromobenzo[d]oxazol-2(3H)-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-bromooxazole. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet - Methyl 5-bromobenzo[d]isoxazole-3-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
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PubMed. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Retrieved from [Link]
